Inhibiteur de B-Raf 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MDK0403, also known as B-Raf inhibitor 1, is a potent and selective B-Raf inhibitor with cell IC₅₀s of 0.31 µM and 2 nM for A375 proliferation and A375 p-ERK respectively. MDK0403 has CAS#1093100-40-03. The last 4 digit of CAS# was used for name for the convenience of scientific communication.

Applications De Recherche Scientifique

Traitement des tumeurs solides à mutation BRAFV600E

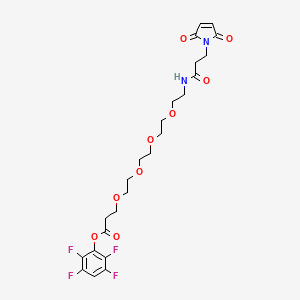

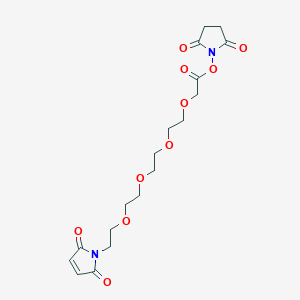

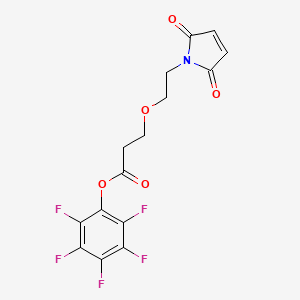

La FDA a accordé une approbation accélérée à l’inhibiteur de BRAF dabrafenib en association avec l’inhibiteur de MEK trametinib pour le traitement des patients adultes et pédiatriques (≥ 6 ans) atteints de tumeurs solides à mutation BRAFV600E non résécables ou métastatiques {svg_1}.

Surmonter la résistance aux inhibiteurs de RAF

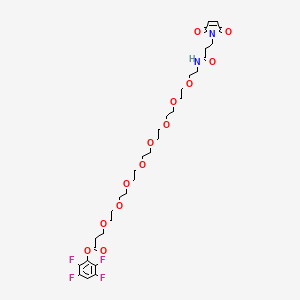

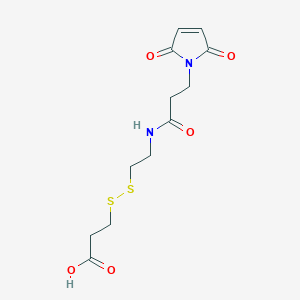

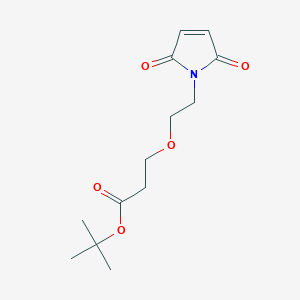

La résistance aux inhibiteurs de BRAF est fréquente et se manifeste par une réactivation rapide de la signalisation ERK, due à la suppression des mécanismes de rétroaction négative, qui entraîne une (ré)activation adaptative de la signalisation RTK, une activation de RAS et une dimérisation de RAF {svg_2}.

Traitement des carcinomes thyroïdiens à mutation BRAF

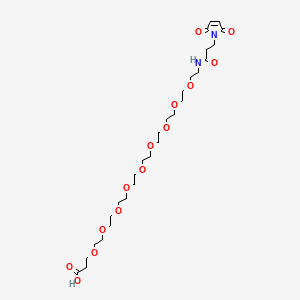

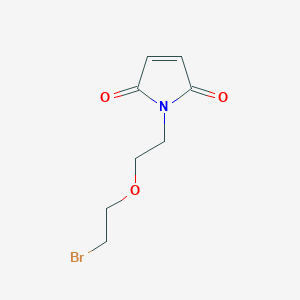

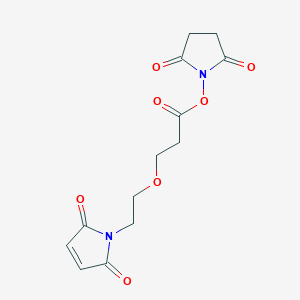

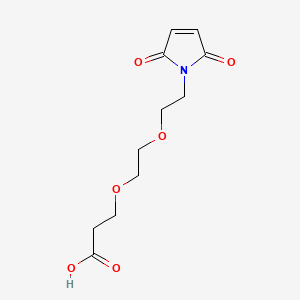

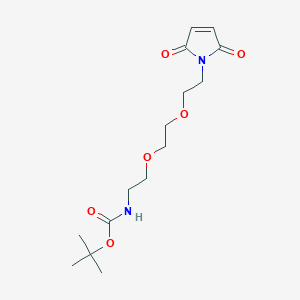

Les inhibiteurs de B-raf (BRAFi) sont efficaces pour les carcinomes papillaires (PTC) et anaplasiques (ATC) thyroïdiens à mutation BRAF {svg_3}. Le ciblage des voies métaboliques avec la combinaison de BRAFi et de diclofénac pourrait restreindre le phénotype glycolytique et réduire de manière synergique la viabilité des cellules tumorales {svg_4}.

Traitement du mélanome à mutation BRAF

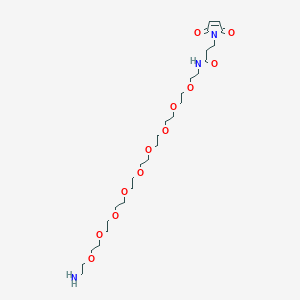

Les inhibiteurs de BRAF vemurafenib, dabrafenib et encorafenib sont utilisés dans le traitement des patients atteints de mélanome à mutation BRAF {svg_5}. Ils ciblent sélectivement la kinase BRAF et interfèrent ainsi avec la voie de signalisation des protéines kinases activées par les mitogènes (MAPK) qui régule la prolifération et la survie des cellules de mélanome {svg_6}.

Association avec des inhibiteurs de MEK

Les interventions thérapeutiques combinant des inhibiteurs de BRAF avec des inhibiteurs de MEK ont montré des résultats prometteurs, mis en évidence par l’amélioration des résultats cliniques et la réduction des toxicités {svg_7}.

Surmonter la résistance thérapeutique dans le mélanome

Des stratégies soigneusement conçues pour optimiser les combinaisons et les séquences de ces agents, y compris la chimiothérapie, peuvent en fin de compte avoir le potentiel de surmonter l’obstacle de la résistance thérapeutique dans le mélanome {svg_8}.

Mécanisme D'action

Target of Action

B-Raf inhibitor 1 primarily targets the B-Raf protein, a key signaling molecule in the mitogen-activated protein kinase (MAPK) signaling pathway . This protein plays a crucial role in regulating cell growth, differentiation, and survival . The most common mutation in B-Raf is V600E, which results in a constitutively activated B-Raf protein .

Mode of Action

B-Raf inhibitor 1 is a competitive inhibitor of the mutated species of B-Raf, especially potent against the BRAF V600E mutation . It binds to the kinase domain of B-Raf, inhibiting its activity and blocking downstream processes . This inhibition disrupts the MAPK signaling pathway, which can inhibit tumor growth and eventually trigger apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by B-Raf inhibitor 1 is the RAS/MAPK pathway . When B-Raf is inhibited, the downstream signaling through this pathway is disrupted. This disruption can lead to decreased cellular proliferation and increased apoptosis, particularly in cells with the BRAF V600E mutation .

Pharmacokinetics

In a first-in-human, phase 1a/1b, open-label, dose-escalation and expansion study, B-Raf inhibitor 1 showed generally dose-proportional increases in exposure . The maximum tolerated dose was established as 40 mg/d . The drug had a long terminal half-life and showed an average accumulation in exposure at steady-state .

Result of Action

The molecular effect of B-Raf inhibitor 1 is the inhibition of the B-Raf protein, leading to disruption of the MAPK signaling pathway . On a cellular level, this can result in decreased cell proliferation and increased apoptosis, particularly in tumor cells with the BRAF V600E mutation . This can lead to a reduction in tumor growth .

Action Environment

The efficacy and stability of B-Raf inhibitor 1 can be influenced by various environmental factors. For instance, the presence of other mutations in the tumor can impact the drug’s effectiveness . Additionally, the development of resistance to B-Raf inhibitors is a significant challenge, often resulting from the reactivation of the MAPK pathway or the emergence of secondary mutations . Therefore, combination therapies are often necessary to overcome resistance mechanisms .

Analyse Biochimique

Biochemical Properties

B-Raf Inhibitor 1 interacts with the B-Raf protein, which is a serine/threonine protein kinase . This interaction is crucial in the MAPK signaling pathway . An important V600E mutation in B-Raf can cause constitutive B-Raf activation .

Cellular Effects

B-Raf Inhibitor 1 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, B-Raf Inhibitor 1 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of B-Raf Inhibitor 1 change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of B-Raf Inhibitor 1 vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

B-Raf Inhibitor 1 is involved in the MAPK signaling pathway . It interacts with enzymes and cofactors in this pathway, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

B-Raf Inhibitor 1 is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of B-Raf Inhibitor 1 and any effects on its activity or function are currently being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

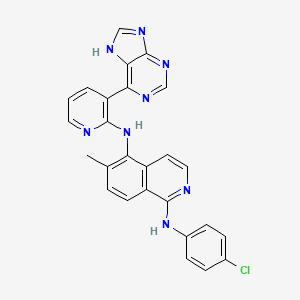

IUPAC Name |

1-N-(4-chlorophenyl)-6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19ClN8/c1-15-4-9-19-18(10-12-29-24(19)34-17-7-5-16(27)6-8-17)21(15)35-25-20(3-2-11-28-25)22-23-26(32-13-30-22)33-14-31-23/h2-14H,1H3,(H,28,35)(H,29,34)(H,30,31,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVYYGGCHJGEFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19ClN8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.